rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans
CAS No.:
Cat. No.: VC18090041
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25NO4 |
|---|---|
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | (1R,2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-5-4-6-11(16)8-10-9-12(10)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11?,12-/m1/s1 |
| Standard InChI Key | PLIUVOPTIDAPEH-IGBJHFKCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCCC1C[C@@H]2C[C@H]2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CC2CC2C(=O)O |
Introduction
rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans is a complex organic compound with significant relevance in chemical research and potential applications in pharmaceutical development. Its unique structure features a cyclopropane ring attached to a carboxylic acid group and a piperidine ring with a tert-butoxycarbonyl protecting group. The compound is classified under cyclopropane carboxylic acids and contains a piperidine moiety, which is often utilized in medicinal chemistry due to its versatility in forming various derivatives .
Synthesis and Characterization
The synthesis of rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid involves multi-step organic synthesis techniques. These processes require careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.
Synthesis Steps
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Starting Materials: The synthesis typically begins with appropriate starting materials such as cyclopropane derivatives and piperidine compounds.
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Coupling Reactions: The piperidine moiety is attached to the cyclopropane ring through a coupling reaction, often involving a catalyst.
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Protecting Group Introduction: The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions.
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Purification: Final purification steps involve chromatography to isolate the desired compound.
Potential Applications
This compound is primarily used in research settings due to its potential in drug design and development. Its unique structure allows it to participate in various chemical reactions typical for carboxylic acids and amines, including amide formation and esterification. These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity for desired products.
Biological Activity
While specific data on its biological activity may be limited, compounds with similar structures often interact with receptors or enzymes through hydrogen bonding and hydrophobic interactions due to their functional groups. The stereochemistry indicated by (1R,2S) denotes specific configurations at the chiral centers within the molecule, which can influence its biological activity.
Analytical Techniques
Several analytical techniques are used to confirm the structural integrity and purity of rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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High-Performance Liquid Chromatography (HPLC): Used for purification and assessing purity.
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Infrared Spectroscopy (IR): Helps identify functional groups.
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Mass Spectrometry (MS): Confirms the molecular weight and formula.
Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| HPLC | Purification and purity assessment |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight confirmation |
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